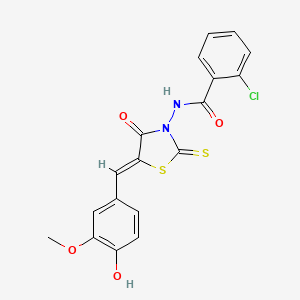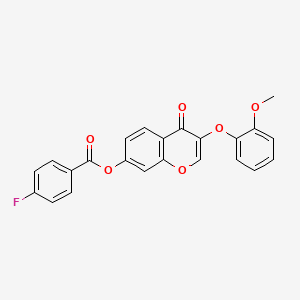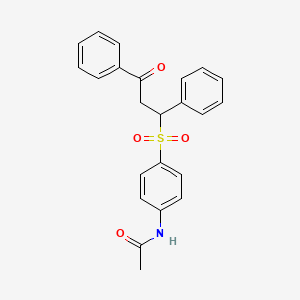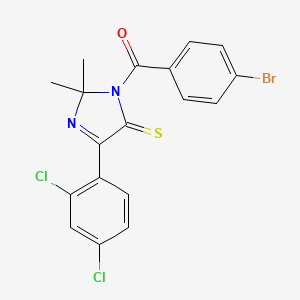![molecular formula C20H23ClN2O B2928796 N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride CAS No. 2418662-70-9](/img/structure/B2928796.png)
N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride” is a complex organic molecule. It contains an amine group (NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a carboxamide group (CONH2), and a dihydronaphthalene group (a polycyclic aromatic hydrocarbon). The presence of these functional groups suggests that this compound might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of multiple rings (from the phenyl and dihydronaphthalene groups), along with various other functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The amine group might participate in reactions like acylation or alkylation. The carboxamide group could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .Applications De Recherche Scientifique
Chemoselective Synthesis and Anticoagulant Screening
N-[(Aminoalkyl)phenyl]-1-naphthamides and their derivatives were synthesized and evaluated for their anticoagulant effects in human plasma. Amidines and 5,6,7,8-tetrahydronaphthamides showed notable anticoagulant activity, highlighting their potential in medical applications related to blood coagulation disorders (Nguyen & Ma, 2017).
Antineoplastic and Antimonoamineoxidase Properties
New benzo[H]quinazoline derivatives, synthesized from related naphthalene compounds, displayed significant antineoplastic and antimonoamineoxidase properties. This suggests their potential use in cancer therapy and as monoamine oxidase inhibitors (Markosyan et al., 2010).
Cardiovascular Agents
Compounds derived from tetrahydronaphthalene, including those similar to the specified chemical, were synthesized as part of a study to find new cardiovascular agents. These compounds showed vasodilating activity in animal models, indicating their potential in treating cardiovascular diseases (Miyake et al., 1983).
Anticancer Evaluation
Phenylaminosulfanyl-1,4-naphthoquinone derivatives were evaluated for their cytotoxic activity against human cancer cell lines. Some compounds demonstrated potent cytotoxic activity with low toxicity towards normal cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Agents
A series of naphthalene-2-carboxamide derivatives were synthesized and showed significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. This research highlights the potential of these compounds in developing new antimicrobial drugs (Bąk et al., 2020).
Inhibitors of Gene Expression
Studies on N-(disubstituted-phenyl)-naphthalene-2-carboxamides revealed their inhibitory effects on NF-kappaB and AP-1 gene expression. These findings suggest their potential application in treating diseases associated with these transcription factors (Palanki et al., 2000).
Novel Receptor Identification
Research on 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes identified a novel receptor with sigma-like neuromodulatory activity. This discovery opens up new avenues for pharmacotherapeutic applications in conditions where dopamine function modulation is important (Wyrick et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(2-aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c21-12-11-15-5-7-16(8-6-15)14-22-20(23)19-10-9-17-3-1-2-4-18(17)13-19;/h1,3,5-10,13H,2,4,11-12,14,21H2,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUPFNBMWIJBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(2-{3-[(4-methylphenyl)carbamoyl]-6-oxo-1,6-dihydropyridazin-1-yl}acetamido)benzoate](/img/structure/B2928717.png)

![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)
![methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B2928720.png)
![2,4-dichloro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2928722.png)


![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2928727.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2928728.png)
![(3S)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carbohydrazide](/img/structure/B2928729.png)
![(1S,3S,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2928732.png)
![2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2928734.png)


